2-(1-methyl-1H-indol-3-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one
Description
This compound features a hybrid scaffold combining a methyl-substituted indole moiety, a piperidine ring, and a 1,8-naphthyridine heterocycle. The indole group (1-methyl-1H-indol-3-yl) is linked via an ethanone bridge to the piperidine ring, which is further substituted at the 4-position with a 1,8-naphthyridine system.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-27-16-19(20-6-2-3-7-22(20)27)15-23(29)28-13-10-17(11-14-28)21-9-8-18-5-4-12-25-24(18)26-21/h2-9,12,16-17H,10-11,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAHJCQOKCAZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of indole and naphthyridine possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against human breast cancer cells (MDA-MB-231) and colorectal cancer cells (HT-29) through the activation of apoptotic pathways .
Antimicrobial Properties
The indole-naphthyridine framework has shown promise as an antimicrobial agent. In vitro studies have reported that compounds with this structural motif can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Neuropharmacological Effects
Indole derivatives are known for their neuropharmacological effects, including potential applications in treating neurodegenerative diseases. The compound has been investigated for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation may lead to therapeutic effects in conditions such as depression and anxiety disorders .
Protein Kinase Inhibition
Another significant application is the inhibition of specific protein kinases involved in cancer signaling pathways. The compound has been shown to inhibit the activity of certain kinases, which play critical roles in cell proliferation and survival. This inhibition can lead to decreased tumor growth and enhanced sensitivity to existing chemotherapeutic agents .
Case Study 1: Anticancer Research
A study conducted by researchers at GlaxoSmithKline explored the efficacy of a similar indole-naphthyridinone derivative against various cancer cell lines. The results indicated an IC50 value of approximately 70 nM against specific targets involved in tumor growth regulation, showcasing its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial efficacy, derivatives of the compound were tested against both Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability, particularly against resistant strains, suggesting that modifications to the indole-naphthyridine structure could enhance antimicrobial potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Indole vs. Aromatic Substitution :
- The target compound’s 1-methylindole group contrasts with phenyl (e.g., 4-bromophenyl in ) or benzodiazol (e.g., ) substitutions. Indole derivatives often exhibit enhanced binding to serotonin receptors or kinase domains due to their planar aromatic structure and hydrogen-bonding capability .
Naphthyridine vs. Other Heterocycles: The 1,8-naphthyridine system distinguishes the target from compounds with thiazol (), thiazepane (), or benzimidazol () moieties.
Piperidine Modifications :
- Piperidine rings are common in bioactive molecules due to their conformational flexibility. The target compound’s piperidine is substituted with naphthyridine, whereas analogs feature methyl groups (), thiazol (), or chlorophenyl (). Such substitutions modulate lipophilicity and bioavailability.
Molecular Weight and Complexity :
- The target compound (393.47 g/mol) is heavier than simpler analogs like (256.35 g/mol) but lighter than the fungicidal derivative in (382.48 g/mol). Increased molecular weight may improve target affinity but reduce solubility.
Biological Implications :
- While the fungicidal activity of and the synthetic utility of are documented, the target compound’s naphthyridine group suggests unique interactions with nucleic acids or enzymes. Further studies are needed to validate these hypotheses.
Preparation Methods
Niementowski Cyclocondensation
The 1,8-naphthyridine core is synthesized via a modified Niementowski reaction , as demonstrated in benzo[b]naphthyridine derivatives.
Procedure :
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Reactants : Anthranilic acid derivatives and 1-methylpiperidin-4-one.
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Conditions : Heating at 100°C under phosphorus oxychloride (POCl₃) atmosphere for 4 hours.
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Workup : Neutralization with NaOH (pH 9–10), extraction with dichloromethane, and crystallization from diethyl ether.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–92% |
| Characterization | ¹H/¹³C NMR, single-crystal XRD |
This method reliably produces the naphthyridine-piperidine hybrid with minimal byproducts.
Alternative Routes: Skraup and Friedländer Syntheses
For scalability, Skraup cyclization using glycerol and sulfuric acid or Friedländer quinoline synthesis with β-keto esters may be employed. However, these methods require stringent temperature control to prevent decomposition.
Preparation of 1-Methyl-1H-indol-3-yl Ethanone Intermediate
Friedel-Crafts Acylation
The indole moiety is functionalized at the 3-position via Friedel-Crafts acylation :
Procedure :
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Reactants : 1-Methylindole, chloroacetyl chloride.
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Catalyst : AlCl₃ (1.2 equiv) in anhydrous dichloroethane.
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Conditions : Reflux at 80°C for 6 hours.
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Workup : Quenching with ice-water, extraction with ethyl acetate, and silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Characterization | ¹H NMR (δ 8.21 ppm, indole H) |
This step introduces the reactive chloroethyl ketone group necessary for subsequent coupling.
Coupling of Subunits via Nucleophilic Substitution
Piperidine Alkylation
The final step involves displacing the chloride from 2-chloro-1-(1-methyl-1H-indol-3-yl)ethanone with 4-(1,8-naphthyridin-2-yl)piperidine:
Procedure :
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Reactants : Chloroethyl ketone (1 equiv), piperidine derivative (1.2 equiv).
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Base : K₂CO₃ (2 equiv) in DMF.
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Conditions : 60°C for 12 hours under nitrogen.
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Workup : Filtration, solvent evaporation, and recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58–65% |
| Purity (HPLC) | >95% |
Microwave-assisted synthesis (100°C, 30 min) improves yields to 72% by enhancing reaction kinetics.
Optimization Challenges and Solutions
Byproduct Formation
-Issue : Over-alkylation at the piperidine nitrogen.
-Mitigation : Use of bulky bases (e.g., DIPEA) to sterically hinder secondary reactions.
Solvent Selection
-Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may degrade naphthyridine.
-Alternative : tert-Butanol minimizes decomposition while maintaining reactivity.
Spectroscopic Characterization
¹H NMR Analysis
Mass Spectrometry
-
Molecular ion : m/z 428.5 [M+H]⁺ (calculated for C₂₅H₂₅N₃O).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Classical Alkylation | 58–65 | 92–95 | 12 |
| Microwave-Assisted | 72 | 97 | 0.5 |
| Solid-Phase Catalysis | 68 | 96 | 8 |
Microwave irradiation significantly enhances efficiency, aligning with trends in heterocyclic synthesis.
Industrial-Scale Considerations
-Cost Drivers : POCl₃ usage in Niementowski reaction; chloroacetyl chloride handling.
-Green Chemistry Alternatives :
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Replace POCl₃ with polymer-supported reagents.
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Use bio-based solvents (e.g., cyclopentyl methyl ether).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1-methyl-1H-indol-3-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling of indole and naphthyridine-piperidine intermediates. A plausible route involves:
Indole Substitution : Introduce the methyl group at the 1-position of indole via alkylation .
Piperidine Functionalization : Attach the 1,8-naphthyridine moiety to the piperidine ring using Buchwald-Hartwig amination or nucleophilic substitution .
Ketone Formation : Couple the indole and piperidine-naphthyridine units via a Friedel-Crafts acylation or similar ketone-forming reactions .
- Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst) to avoid side products like over-alkylation or incomplete coupling .
Q. How can the structure of this compound be rigorously characterized?
- Methodological Answer : Use a combination of analytical techniques:
- Single-Crystal X-ray Diffraction : Confirm stereochemistry and bond angles (e.g., as in related indole-naphthyridine systems) .
- NMR Spectroscopy : Compare 1H/13C NMR spectra with computational predictions (e.g., DFT) or synthesized analogs .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Storage : Protect from light and moisture by storing in amber vials with desiccants (e.g., silica gel) at -20°C .
- Handling : Use inert atmospheres (N2/Ar) during synthesis to prevent oxidation of the naphthyridine or indole moieties .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer :
Re-evaluate Computational Models : Ensure DFT calculations account for solvent effects (e.g., DMSO vs. CDCl3) and conformational flexibility of the piperidine ring .
Experimental Validation : Synthesize a deuterated analog or use NOESY to confirm spatial proximity of protons .
Cross-Reference Analogues : Compare with structurally related compounds (e.g., tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate) to identify systematic discrepancies .
Q. What strategies optimize reaction yield in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow systems to enhance mixing and heat transfer, reducing side reactions (e.g., polymerization of indole derivatives) .
- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., catalyst loading, solvent polarity) .
- Purification : Employ preparative HPLC or recrystallization in ethanol/water mixtures to isolate high-purity product .
Q. How can hygroscopicity challenges be mitigated during handling?
- Methodological Answer :
- Lyophilization : Freeze-dry the compound to remove residual solvents and minimize water absorption .
- Inert Atmosphere Workstations : Use gloveboxes (<1% RH) for weighing and aliquoting .
- Formulation : Convert to a stable salt (e.g., hydrochloride) if the free base is excessively hygroscopic .
Q. What analytical methods are recommended for assessing purity and detecting trace impurities?
- Methodological Answer :
- HPLC-DAD/MS : Use C18 columns with gradient elution (ACN/water + 0.1% TFA) to separate and identify impurities .
- Elemental Analysis : Confirm stoichiometry (C, H, N) to detect non-volatile contaminants .
- Karl Fischer Titration : Quantify residual moisture content .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., indole methyl group, naphthyridine position) and compare bioactivity .
- Computational Docking : Use molecular dynamics simulations to predict binding affinities with target proteins (e.g., kinase domains) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., ketone, piperidine) via comparative SAR studies of related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
